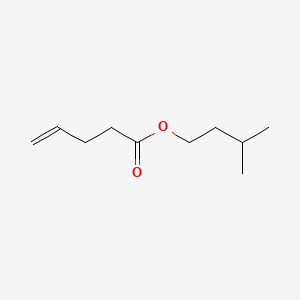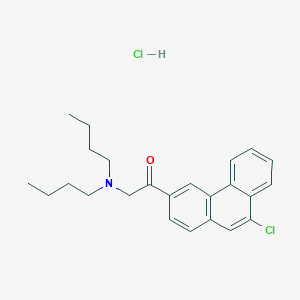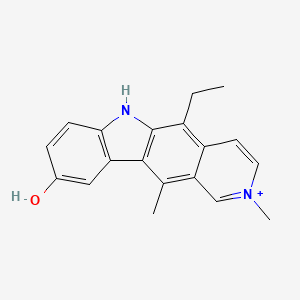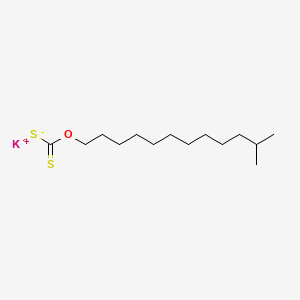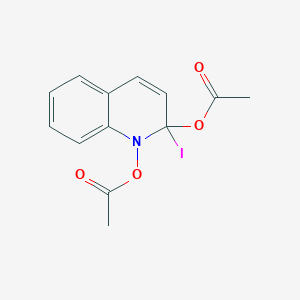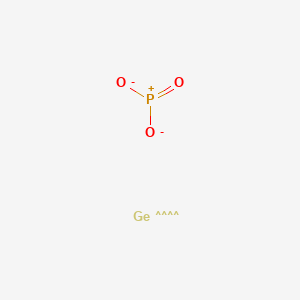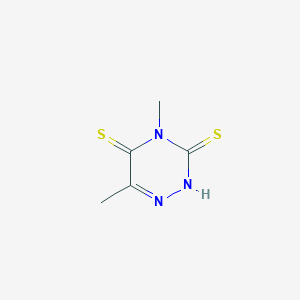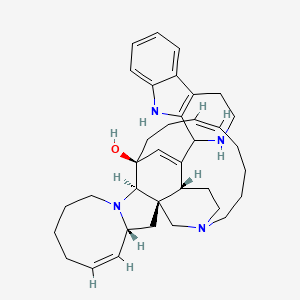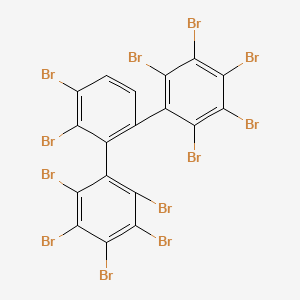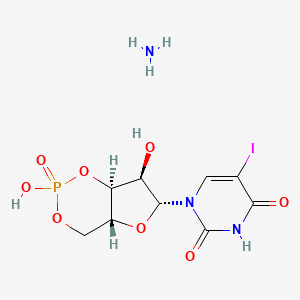
3,6,10-Trimethylundecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,10-Trimethylundecan-2-ol is an organic compound with the molecular formula C14H30O. It is a branched-chain alcohol that is part of the larger class of aliphatic alcohols. This compound is notable for its unique structure, which includes three methyl groups attached to an undecane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,10-Trimethylundecan-2-ol typically involves the alkylation of an appropriate precursor. One common method is the Grignard reaction, where a Grignard reagent is reacted with a suitable aldehyde or ketone to form the desired alcohol. For instance, the reaction of 3,6,10-Trimethylundecanal with a Grignard reagent like methylmagnesium bromide can yield this compound.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone or aldehyde. This process is typically carried out under high pressure and temperature conditions using catalysts such as palladium on carbon (Pd/C) or Raney nickel.
Chemical Reactions Analysis
Types of Reactions
3,6,10-Trimethylundecan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: 3,6,10-Trimethylundecan-2-one or 3,6,10-Trimethylundecanal.
Reduction: 3,6,10-Trimethylundecane.
Substitution: 3,6,10-Trimethylundecyl chloride or bromide.
Scientific Research Applications
3,6,10-Trimethylundecan-2-ol has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzymatic reactions.
Industry: It is used in the production of fragrances and flavors due to its unique odor profile.
Mechanism of Action
The mechanism of action of 3,6,10-Trimethylundecan-2-ol involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and function.
Comparison with Similar Compounds
Similar Compounds
2,6,10-Trimethylundecane: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3,6,10-Trimethyltridecane: A longer chain analog with similar properties but different physical characteristics.
2,6,10-Trimethyltridecan-2-ol: Another alcohol with a similar structure but different chain length.
Uniqueness
3,6,10-Trimethylundecan-2-ol is unique due to its specific branching and the presence of the hydroxyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and interactions.
Properties
CAS No. |
94021-94-0 |
|---|---|
Molecular Formula |
C14H30O |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
3,6,10-trimethylundecan-2-ol |
InChI |
InChI=1S/C14H30O/c1-11(2)7-6-8-12(3)9-10-13(4)14(5)15/h11-15H,6-10H2,1-5H3 |
InChI Key |
QGAYNYYCZIZJCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCC(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



